molecular formula C16H12F2N2OS2 B2451444 N-(6-fluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide CAS No. 896351-53-4

N-(6-fluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide

Cat. No.: B2451444
CAS No.: 896351-53-4
M. Wt: 350.4
InChI Key: RMLMUYUPEGCIJA-UHFFFAOYSA-N
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Description

N-(6-Fluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide is a synthetic small molecule featuring a benzothiazole core, a versatile scaffold of significant interest in medicinal chemistry and chemical biology research . The compound's structure integrates a 6-fluorobenzo[d]thiazol-2-yl group linked via an amide bond to a propanamide chain with a (4-fluorophenyl)thio moiety. The benzothiazole ring is a privileged structure in drug discovery due to its aromaticity conferred by sulfur and nitrogen atoms within the ring system, allowing pi (π) electrons to be delocalized . This scaffold is present in a wide range of bioactive molecules and is known for its ability to interact with diverse biological targets . Specifically, 2-aminothiazole-based derivatives, which share a core structural similarity with this compound, have been extensively researched for their potential as anticancer, antimicrobial, and anti-inflammatory agents . Furthermore, recent scientific investigations have identified N-(thiazol-2-yl)-benzamide analogs as a novel class of selective negative allosteric modulators for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . This suggests that related thiazole-containing compounds may serve as valuable pharmacological tools for probing the physiological functions of this poorly understood receptor . This product is provided for research applications only and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate care in a controlled laboratory setting.

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2OS2/c17-10-1-4-12(5-2-10)22-8-7-15(21)20-16-19-13-6-3-11(18)9-14(13)23-16/h1-6,9H,7-8H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMLMUYUPEGCIJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SCCC(=O)NC2=NC3=C(S2)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-fluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide typically involves multiple steps:

    Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 2-fluorobenzoic acid, under acidic conditions.

    Thioether Formation: The next step involves the introduction of the 4-fluorophenylthio group. This can be achieved by reacting the benzo[d]thiazole derivative with 4-fluorothiophenol in the presence of a base like potassium carbonate.

    Amidation: Finally, the propanamide moiety is introduced through an amidation reaction. This can be done by reacting the intermediate with 3-bromopropanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction conditions (temperature, pressure, and time) would be essential to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the propanamide moiety, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid for nitration or bromine for bromination, often in the presence of a catalyst like iron(III) chloride.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines: From reduction of the amide group.

    Nitrated or Halogenated Derivatives: From substitution reactions.

Scientific Research Applications

The compound exhibits significant biological activity, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

Research has indicated that compounds similar to N-(6-fluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide demonstrate promising antimicrobial properties. For instance, derivatives within this class have been evaluated for their effectiveness against various bacterial strains and fungi. In vitro studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungal species, suggesting their potential as broad-spectrum antimicrobial agents .

Anticancer Potential

This compound has also been studied for its anticancer effects. Preliminary findings indicate that it may exhibit cytotoxic activity against several cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7). The mechanism of action appears to involve the inhibition of specific kinases involved in cell proliferation and survival pathways, leading to reduced tumor growth .

Case Studies

  • Antimicrobial Efficacy : A study evaluating various thiazole derivatives showed that compounds structurally related to this compound exhibited significant antimicrobial activity comparable to standard antibiotics . The study utilized turbidimetric methods to assess efficacy against multiple microbial strains.
  • Anticancer Activity : Another investigation focused on the anticancer properties of similar compounds revealed that some derivatives had IC50 values in the low micromolar range against MCF7 cells. Molecular docking studies suggested favorable binding interactions with targets involved in cancer progression, indicating potential for further development as therapeutic agents .

Mechanism of Action

The mechanism of action of N-(6-fluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide involves several molecular targets and pathways:

    Anticancer Activity: The compound may induce apoptosis in cancer cells by activating the p53 pathway, leading to cell cycle arrest and programmed cell death.

    Antimicrobial Activity: It may disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine
  • N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine

Uniqueness

N-(6-fluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide stands out due to the presence of two fluorine atoms, which can enhance its biological activity and stability compared to similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for further research and development.

Biological Activity

N-(6-fluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's unique structural features, including the benzo[d]thiazole moiety and fluorinated phenyl groups, contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C17H14F2N2OSC_{17}H_{14}F_2N_2OS, with a molecular weight of approximately 396.43 g/mol. Its structure can be represented as follows:

Property Value
Molecular FormulaC17H14F2N2OSC_{17}H_{14}F_2N_2OS
Molecular Weight396.43 g/mol
CAS Number1216477-48-3

Biological Activity

This compound exhibits a range of biological activities, which can be categorized into several key areas:

Antimicrobial Activity

Research indicates that compounds containing the benzothiazole structure often exhibit significant antimicrobial properties. In vitro studies have demonstrated that derivatives of benzothiazole, including those similar to this compound, possess antibacterial and antifungal activities. For instance, a study reported a minimum inhibitory concentration (MIC) of 50 μg/mL for related compounds against various pathogens, indicating strong efficacy .

Anticancer Properties

The compound has shown promise in anticancer research. A series of studies have evaluated the cytotoxic effects of benzothiazole derivatives on cancer cell lines. For example, certain derivatives were found to induce apoptosis in cancer cells through mechanisms involving the inhibition of specific kinases . The selectivity and potency of these compounds make them candidates for further development as anticancer agents.

The mechanism by which this compound exerts its biological effects is linked to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, which is a common mechanism for many pharmacologically active compounds.
  • Receptor Binding : Its structural features enhance binding affinity to specific receptors, potentially modulating signaling pathways associated with disease processes.

Case Studies

Several case studies have highlighted the biological activity of similar compounds:

  • Antiviral Activity : A study on related benzothiazole derivatives demonstrated their effectiveness against HIV and other viral infections, showcasing their potential as antiviral agents .
  • Cytotoxicity in Cancer Models : Research involving the testing of various benzothiazole derivatives on cancer cell lines revealed significant cytotoxic activity, with IC50 values indicating potent effects at low concentrations .

Q & A

Q. What synthetic routes are employed for the preparation of N-(6-fluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide?

The synthesis typically involves multi-step organic reactions:

  • Step 1 : Formation of the benzo[d]thiazole core via cyclization of 2-aminobenzenethiol derivatives with fluorinated ketones or aldehydes under acidic conditions .
  • Step 2 : Introduction of the thioether linkage through nucleophilic substitution or coupling reactions. For example, reacting 3-mercaptopropionic acid derivatives with 4-fluorophenyl halides in the presence of bases like triethylamine .
  • Step 3 : Amide bond formation between the thiazole amine and the thioether-containing carboxylic acid using coupling agents such as EDCl/HOBt .

Q. Key Reaction Conditions :

StepSolventCatalyst/TemperatureYield Optimization
1EthanolHCl, reflux60-70%
2DMFK₂CO₃, 80°C75-85%
3DCMEDCl, RT50-60%

Q. What analytical techniques are used to confirm the identity and purity of the compound?

  • Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization .
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C/¹⁹F NMR spectra validate structural integrity. For example, fluorine atoms exhibit distinct shifts in ¹⁹F NMR (e.g., δ -110 to -115 ppm for aromatic F) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ = 308.05) .

Advanced Research Questions

Q. How can researchers optimize reaction yields and purity for large-scale synthesis?

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd for cross-coupling) improve efficiency in thioether formation .
  • Purification Strategies : Column chromatography with gradient elution (hexane:ethyl acetate) or recrystallization from ethanol/water mixtures .

Q. What is the impact of fluorine substitution on the compound's reactivity and biological interactions?

  • Electronic Effects : Fluorine’s electronegativity increases electrophilicity of the thiazole ring, enhancing interactions with nucleophilic residues in target proteins .
  • Comparative Data : Non-fluorinated analogs show 2–3× lower inhibitory activity in enzyme assays (e.g., IC₅₀ = 12 µM vs. 28 µM for non-fluorinated derivatives) .

Q. Which in vitro assays are recommended to evaluate the compound’s biological activity?

  • Enzyme Inhibition Assays : Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™) .
  • Cell-Based Assays : Anticancer activity screening via MTT assays in HeLa or MCF-7 cell lines .
  • Target Engagement : Surface plasmon resonance (SPR) to measure binding affinity to receptors like tubulin .

Q. How should contradictory biological data (e.g., varying IC₅₀ values across studies) be addressed?

  • Orthogonal Validation : Confirm activity using multiple assays (e.g., SPR + cellular viability) .
  • Assay Condition Analysis : Control for variables like DMSO concentration (≤0.1%) and cell passage number .
  • Structural Verification : Re-characterize batches via XRD (using SHELX software ) to rule out polymorphic effects.

Q. What computational methods aid in structure-activity relationship (SAR) studies?

  • QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to predict bioactivity .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding modes with targets (e.g., tubulin’s colchicine site) .
  • DFT Calculations : Assess electronic properties (e.g., Fukui indices) to guide fluorination strategies .

Q. How is crystallographic data analyzed to resolve the compound’s 3D structure?

  • Data Collection : High-resolution X-ray diffraction (λ = 0.71073 Å) at 100 K .
  • Refinement : SHELXL for structure solution, with R-factor convergence < 5% .
  • Key Metrics : Bond lengths (C–F = 1.34 Å) and torsion angles (thioether S–C–C–S = 75°) inform conformational stability .

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